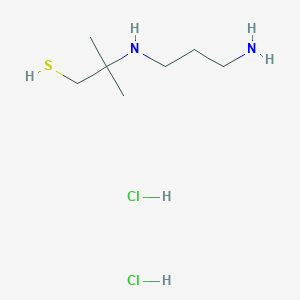
2-Cyanobutanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanobutanediamide is an organic compound with the molecular formula C5H9N3O2 It is characterized by the presence of a cyano group (-CN) and two amide groups (-CONH2) attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobutanediamide typically involves the reaction of butanediamine with cyanogen bromide. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
NH2(CH2)4NH2+BrCN→NC(CH2)4CONH2+HBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to maintain precise temperature and pressure conditions. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels required for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted amides.
科学的研究の応用
2-Cyanobutanediamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and specialty chemicals.
作用機序
The mechanism by which 2-Cyanobutanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, contributing to its biological effects.
類似化合物との比較
2-Cyanopropanediamide: Similar structure but with a shorter carbon chain.
2-Cyanopentanediamide: Similar structure but with a longer carbon chain.
2-Cyanobutanamide: Lacks one amide group compared to 2-Cyanobutanediamide.
Uniqueness: this compound is unique due to the presence of both a cyano group and two amide groups, which confer distinct chemical reactivity and potential for diverse applications. Its specific structure allows for unique interactions in biological systems and industrial processes, distinguishing it from other similar compounds.
特性
CAS番号 |
18283-42-6 |
|---|---|
分子式 |
C5H7N3O2 |
分子量 |
141.13 g/mol |
IUPAC名 |
2-cyanobutanediamide |
InChI |
InChI=1S/C5H7N3O2/c6-2-3(5(8)10)1-4(7)9/h3H,1H2,(H2,7,9)(H2,8,10) |
InChIキー |
KFGCMPFWBITUSK-UHFFFAOYSA-N |
正規SMILES |
C(C(C#N)C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


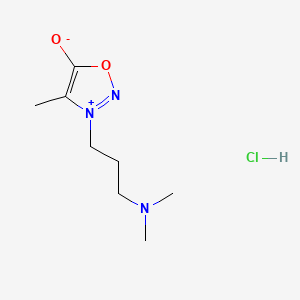
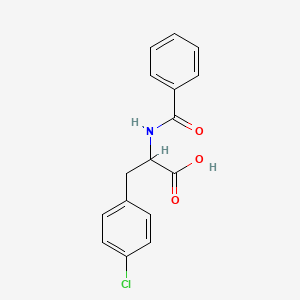

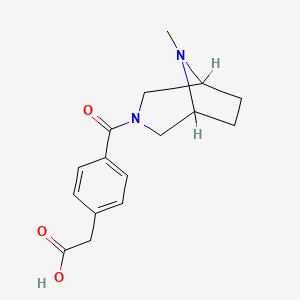
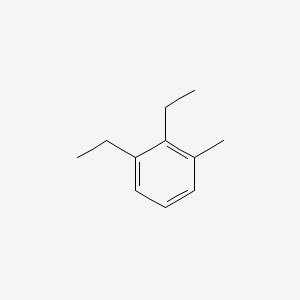
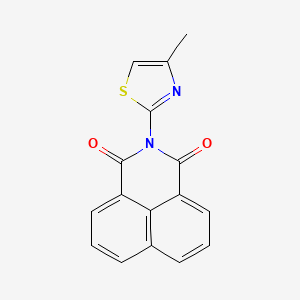
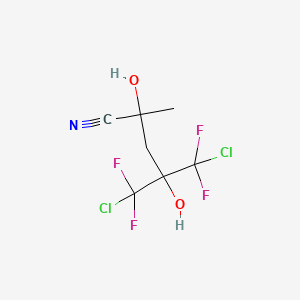

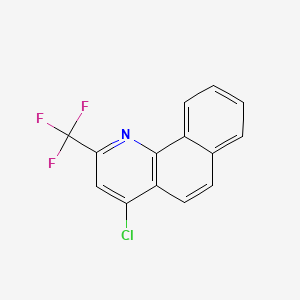
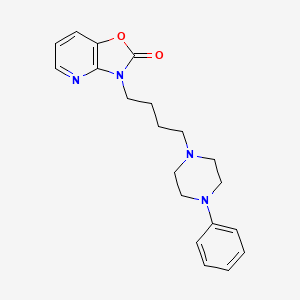

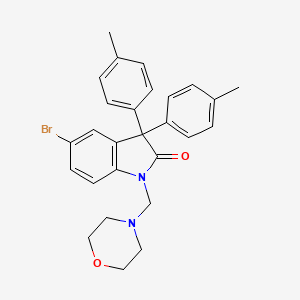
![Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-](/img/structure/B12807172.png)
